molecular formula C17H24Cl2N2O4 B2867141 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide CAS No. 620565-93-7

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide

Cat. No.: B2867141
CAS No.: 620565-93-7
M. Wt: 391.29
InChI Key: FZBIYAGXIUIBPD-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloroacetyl and methoxy-pentoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-methoxy-4-pentoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide exhibits unique properties due to the presence of the methoxy-pentoxyphenyl group. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research .

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4/c1-3-4-5-8-25-13-7-6-12(9-14(13)24-2)17(20-15(22)10-18)21-16(23)11-19/h6-7,9,17H,3-5,8,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBIYAGXIUIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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